Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-
Description
Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]- is a sulfonyl fluoride derivative characterized by a benzenesulfonyl core substituted with a fluorosulfonyl group and a 2-chloro-4-nitrophenoxy methyl moiety. The compound’s structure combines strong electron-withdrawing groups (chloro, nitro) and a sulfonyl fluoride functional group, which confers unique reactivity and stability. Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry due to their hydrolytic stability compared to sulfonyl chlorides, enabling applications in covalent inhibitor design and fragment-based drug discovery .
Properties
CAS No. |
30855-26-6 |
|---|---|
Molecular Formula |
C13H9ClFNO5S |
Molecular Weight |
345.73 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9ClFNO5S/c14-12-7-10(16(17)18)3-6-13(12)21-8-9-1-4-11(5-2-9)22(15,19)20/h1-7H,8H2 |
InChI Key |
VLBDASJAUBBBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis typically follows two primary stages:
- Phenoxy Intermediate Formation : Reaction of 2-chloro-4-nitrophenol with a benzyl halide (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to form 4-[(2-chloro-4-nitrophenoxy)methyl]benzene.
- Sulfonylation : Introduction of the sulfonyl fluoride group via reaction with sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid, followed by fluorination using potassium fluoride (KF) or analogous fluoride sources.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range/Choice | Impact on Reaction Efficiency |
|---|---|---|
| Solvent | Anhydrous dichloromethane or sulfolane | Minimizes hydrolysis of intermediates. |
| Temperature | 0–25°C (step 1); 170–250°C (step 2) | Controlled exothermicity in step 1; thermal activation in step 2. |
| Catalyst | 18-Crown-6 ether or quaternary ammonium salts | Enhances fluoride ion availability for sulfonylation. |
| Fluoride Source | KF with phase-transfer catalysts | Achieves >90% conversion in model systems. |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve efficiency and safety. For example:
- Example from US Patent 4,886,629 :
- Reactants : 1,3-Benzenedisulfonyl fluoride (14.5 g, 0.06 mol), KF (7.8 g), sulfolane (10 mL).
- Conditions : Heated at 235–242°C under N₂ for 4.75 h.
- Workup : Extraction with CH₂Cl₂ and water, followed by distillation.
- Yield : 45% (4.8 g) after purification.
Purification and Characterization
Post-synthesis isolation methods include:
- Steam Distillation : Removes unreacted starting materials and low-boiling-point byproducts.
- Recrystallization : Ethanol/water mixtures are used to isolate high-purity product.
- Spectroscopic Confirmation :
Comparative Analysis of Methods
The table below contrasts yields and conditions from representative protocols:
Critical Challenges and Solutions
- Hydrolysis Sensitivity : Sulfonyl fluorides are prone to hydrolysis in aqueous media. Anhydrous solvents and inert atmospheres (N₂/Ar) are essential.
- Byproduct Formation : Excess fluoride ions or elevated temperatures may lead to defluorination. Stoichiometric KF and controlled heating mitigate this.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Benzenesulfonylfluoride compounds are recognized for their biological activity, particularly as enzyme inhibitors. The sulfonyl fluoride group acts as a covalent warhead that can react with nucleophilic sites on proteins, leading to enzyme inhibition. These compounds have become valuable tools in biochemical research for probing enzyme mechanisms and identifying active site residues. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential applications in drug development and as pharmacological agents.
Selective Covalent Interactions
Benzenesulfonylfluoride is distinguished by its ability to engage in selective covalent interactions due to the presence of both chloro and nitro substituents along with the sulfonyl fluoride moiety. This makes it valuable in biochemical applications where specific targeting of enzymes is required. The specific combination of chloro and nitro groups along with the sulfonyl fluoride functionality enhances its reactivity profile compared to other similar compounds, making it particularly useful for targeted applications in chemical synthesis and biological research.
Data Table: Benzenesulfonylfluoride comparisons
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzenesulfonamide | Contains a sulfonamide group instead of sulfonyl fluoride | Less electrophilic than sulfonyl fluorides; used in pharmaceuticals |
| Sulfonyl Chloride | Contains a chlorine atom instead of fluorine | More reactive than sulfonyl fluorides but less stable; used in organic synthesis |
| Phenylsulfonyl Fluoride | Similar structure but lacks chloro and nitro groups | Used as a protease inhibitor; less complex than benzenesulfonylfluoride |
| Benzenesulfonylfluoride, 3-chloro-4-methyl | Contains a methyl group instead of a nitro group | |
| Benzenesulfonylfluoride, 3-bromo | Contains a bromo group instead of a chloro group | |
| Benzenesulfonylfluoride, 4-nitrophenol derivative | Incorporates a nitrophenol moiety |
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Electronic and Steric Effects
- Electron-Withdrawing Groups: The target compound’s 2-chloro-4-nitrophenoxy group creates a strong electron-deficient aromatic system, increasing the sulfonyl fluoride’s susceptibility to nucleophilic attack compared to derivatives with methoxy or carbamoyl groups .
Physicochemical Properties
Biological Activity
Benzenesulfonylfluoride, specifically 4-[(2-chloro-4-nitrophenoxy)methyl]-, is a compound with significant potential in biological applications, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 380.176 g/mol
- Density : 1.58 g/cm
- Boiling Point : 505.2 °C
- Flash Point : 259.3 °C
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 380.176 g/mol |
| Density | 1.58 g/cm |
| Boiling Point | 505.2 °C |
| Flash Point | 259.3 °C |
Biological Activity
Benzenesulfonylfluoride derivatives have been studied for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects.
Antifungal Activity
Research indicates that compounds similar to benzenesulfonylfluoride exhibit considerable antifungal properties. For instance, a study on related compounds demonstrated significant fungicidal effects against various fungal strains, suggesting potential applications in agricultural fungicides .
Antibacterial Activity
The antibacterial efficacy of benzenesulfonylfluoride has also been noted in several studies. Compounds derived from this structure were tested against multiple bacterial strains, showing promising results in inhibiting growth at specific concentrations .
Anti-inflammatory Properties
There is evidence that benzenesulfonylfluoride and its derivatives can modulate inflammatory responses. For example, some studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Fungicidal Efficacy :
- Antibacterial Testing :
- Anti-inflammatory Research :
Summary of Research Findings
Research on benzenesulfonylfluoride highlights its multifaceted biological activities:
- Antifungal Activity : Effective against various fungal pathogens.
- Antibacterial Activity : Significant inhibition observed against multiple bacterial strains.
- Anti-inflammatory Effects : Reduction in cytokine levels and inflammation markers.
Q & A
Advanced Research Question
- Storage Conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl fluoride group .
- Desiccants : Use silica gel or molecular sieves to minimize moisture exposure.
- Solvent Selection : Avoid protic solvents (e.g., water, alcohols); anhydrous dimethylformamide (DMF) or acetonitrile is preferred for stock solutions .
- Light Protection : Shield from UV light to prevent nitro group degradation .
What analytical challenges arise in detecting degradation products, and how can they be addressed?
Advanced Research Question
Degradation products (e.g., sulfonic acids from hydrolysis) are polar and may co-elute with the parent compound in reverse-phase HPLC. Strategies include:
- Ion-Pair Chromatography : Use tetrabutylammonium phosphate to improve separation.
- LC-MS/MS : Monitor m/z shifts corresponding to hydrolysis (e.g., loss of F–, +16 Da for sulfonic acid formation).
- Stability-Indicating Assays : Accelerated degradation studies under acidic/alkaline conditions validate method robustness .
How can computational modeling predict the compound’s interactions with target enzymes?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to serine protease active sites. Key parameters:
- Active Site Geometry : Align the sulfonyl fluoride with catalytic serine (e.g., chymotrypsin Ser-195).
- Electrostatic Potential Maps : Identify regions of high electrophilicity (sulfonyl fluoride) and hydrophobic interactions (chloro-nitrophenoxy group).
- Free Energy Calculations : Estimate binding affinity (ΔG) using MM-PBSA/GBSA methods .
What safety protocols are critical when handling this compound?
Advanced Research Question
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fluoride gas (released during hydrolysis).
- Spill Management : Neutralize with calcium carbonate to immobilize fluoride ions .
- Waste Disposal : Incinerate in approved facilities after mixing with combustible solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
